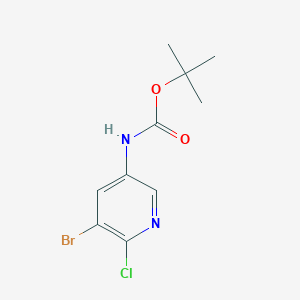

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-bromo-6-chloropyridin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-6-4-7(11)8(12)13-5-6/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNAOYQNEWLLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464178 | |

| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-59-5 | |

| Record name | tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate typically involves the reaction of 5-bromo-6-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

5-bromo-6-chloropyridine+tert-butyl chloroformate→tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction Reactions: The pyridine ring can be oxidized or reduced under specific conditions, although these reactions are less common for this compound.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, DMF (dimethylformamide) as solvent.

Hydrolysis: Aqueous HCl or NaOH.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridines can be obtained.

Hydrolysis Products: The primary amine and carbon dioxide.

Scientific Research Applications

Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate is a specialized organic compound with a molecular formula of and a molecular weight of approximately 319.60 g/mol. It belongs to the class of carbamates and features a tert-butyl group attached to a carbamate functional group, further linked to a pyridine derivative. The presence of bromine and chlorine substituents on the pyridine ring contributes to its potential reactivity and biological activity.

Potential Applications:

- Pharmaceutical Development Tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate can be used as a precursor or intermediate in the synthesis of bioactive compounds.

- Agricultural Chemistry It has potential use in agricultural chemistry.

- Drug Discovery It presents opportunities for drug discovery and development.

Studies and Research Focus:

- Interaction Mechanisms Studies on interaction mechanisms involving tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate are crucial for understanding its pharmacokinetics and pharmacodynamics in biological systems.

Structural and Functional Similarities

Several compounds share structural or functional similarities with tert-butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Simple carbamate structure | Commonly used as a protecting group in organic synthesis |

| 5-Bromo-6-chloropyridine | Halogenated pyridine | Serves as a precursor for various derivatives |

| N-(tert-butoxycarbonyl)-L-alanine | Amino acid derivative | Used extensively in peptide synthesis |

| 2-Chloro-N-(tert-butoxycarbonyl)-pyridine | Similar pyridine structure | Exhibits distinct reactivity due to chlorine atom |

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The bromine and chlorine substituents can enhance binding affinity to biological targets through halogen bonding and hydrophobic interactions. The carbamate group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

tert-Butyl (5-bromopyridin-3-yl)carbamate

- CAS: Not specified

- Key Difference : Lacks the 6-chloro substituent.

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate

- CAS : 1142192-48-0

- Molecular Formula : C₁₁H₁₄BrClN₂O₂

- Molecular Weight : 321.60 g/mol

- Key Difference : Contains a methylcarbamate group and chlorine at position 2 instead of 4.

- Impact : The methyl group increases hydrophobicity, while the chlorine at position 2 alters regioselectivity in cross-coupling reactions .

tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate

- CAS : 1131041-73-0

- Molecular Formula : C₁₀H₁₂BrClN₂O₃

- Molecular Weight : 323.57 g/mol

- Key Difference : Hydroxyl group at position 3.

- Impact : The hydroxyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents and enabling further functionalization (e.g., sulfonation, phosphorylation) .

Functional Group Variations

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate

- CAS : 488713-28-6

- Molecular Formula : C₁₁H₁₁BrClN₃O₂

- Molecular Weight : 332.58 g/mol

- Key Difference: Cyano group at position 5.

- Impact: The electron-withdrawing cyano group increases electrophilicity at adjacent positions, making the compound more reactive in aromatic substitution or cyclization reactions .

tert-Butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate

- CAS : 2231673-63-3

- Molecular Formula : C₁₁H₁₄BrClN₂O₂

- Molecular Weight : 321.60 g/mol

- Key Difference : Methyl linker between the pyridine ring and carbamate group.

Comparative Data Table

Biological Activity

tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate is a specialized organic compound that belongs to the class of carbamates, characterized by its unique structure featuring a tert-butyl group attached to a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthesis.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 319.60 g/mol. The presence of halogen substituents (bromine and chlorine) on the pyridine ring significantly contributes to its reactivity and biological activity .

Structural Features

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-butyl carbamate | Simple carbamate structure | Commonly used as a protecting group in organic synthesis |

| 5-Bromo-6-chloropyridine | Halogenated pyridine | Serves as a precursor for various derivatives |

| N-(tert-butoxycarbonyl)-L-alanine | Amino acid derivative | Used extensively in peptide synthesis |

| 2-Chloro-N-(tert-butoxycarbonyl)-pyridine | Similar pyridine structure | Exhibits distinct reactivity due to chlorine atom |

This unique combination enhances its reactivity and potential biological activity compared to simpler carbamates .

The mechanism of action for this compound largely depends on its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit the activity of these biological targets, which is crucial for its applications in medicinal chemistry .

Biological Applications

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit selective antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against Chlamydia trachomatis, suggesting potential applications in treating bacterial infections .

- Cancer Research : The compound's structure allows it to be evaluated for anticancer activities. Structure-activity relationship (SAR) studies have demonstrated that halogenated pyridines can suppress the growth of various cancer cell lines, indicating the potential for drug development targeting cancer .

- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .

Case Study 1: Antichlamydial Activity

A study focusing on sulfonylpyridine compounds showed that certain derivatives could impair the growth of C. trachomatis without affecting host cell viability. This research highlights the potential of halogenated pyridines like this compound as starting points for developing selective antichlamydial drugs .

Case Study 2: Anticancer Activity

In another study, various halogenated polyphenols were screened for their antiproliferative effects on human liver cancer cells. The results indicated that specific structural modifications could enhance biological activity, supporting further investigation into similar structures such as this compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-Butyl (5-bromo-6-chloropyridin-3-yl)carbamate, and how can intermediates be characterized?

- Methodology :

- Stepwise Functionalization : Begin with a pyridine core. Introduce bromine and chlorine substituents via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using N-bromosuccinimide and FeCl₃ as catalysts). Protect the amine group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base like DMAP .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Confirm purity via TLC and HPLC.

- Characterization : Employ H/C NMR to verify substitution patterns and Boc protection. Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation :

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .

- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture and strong acids/bases .

- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed?

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions .

Advanced Research Questions

Q. How can conflicting crystallographic data on tert-Butyl carbamate derivatives be resolved?

- Data Contradiction Analysis :

- Refinement Tools : Use SHELXL for high-resolution refinement. Compare multiple datasets to identify systematic errors (e.g., twinning or disordered solvent) .

- Validation : Cross-check with the Cambridge Structural Database (CSD) to verify bond lengths/angles. Apply Hirshfeld surface analysis to assess intermolecular interactions .

Q. What strategies optimize regioselectivity in halogenation reactions for similar pyridine derivatives?

- Mechanistic Insights :

- Directing Groups : Utilize electron-withdrawing groups (e.g., carbamate) to direct bromination to the para position. For chlorination, consider CuCl₂ in acetic acid .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and time. At low temperatures (-10°C), kinetic products (e.g., 5-bromo substitution) dominate .

Q. How does steric hindrance from the tert-butyl group influence nucleophilic substitution reactions?

- Steric Effects :

- Reactivity Screening : Compare reaction rates with/without the Boc group using SNAr (nucleophilic aromatic substitution) conditions (e.g., NaH in DMF).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to analyze transition states and steric maps. The tert-butyl group increases activation energy by ~5 kcal/mol, reducing reactivity at the 3-position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.